Itrocainide

Description

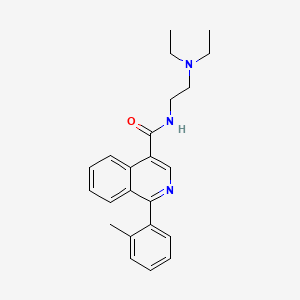

Itrocainide: is a chemical compound with the molecular formula C23H27N3O . It is known for its potential applications in various scientific fields, including chemistry, biology, and medicine. The compound is characterized by its unique structure and properties, which make it a subject of interest for researchers.

Properties

CAS No. |

90828-99-2 |

|---|---|

Molecular Formula |

C23H27N3O |

Molecular Weight |

361.5 g/mol |

IUPAC Name |

N-[2-(diethylamino)ethyl]-1-(2-methylphenyl)isoquinoline-4-carboxamide |

InChI |

InChI=1S/C23H27N3O/c1-4-26(5-2)15-14-24-23(27)21-16-25-22(18-11-7-6-10-17(18)3)20-13-9-8-12-19(20)21/h6-13,16H,4-5,14-15H2,1-3H3,(H,24,27) |

InChI Key |

OIMMXIJXYSXFKM-UHFFFAOYSA-N |

SMILES |

CCN(CC)CCNC(=O)C1=CN=C(C2=CC=CC=C21)C3=CC=CC=C3C |

Canonical SMILES |

CCN(CC)CCNC(=O)C1=CN=C(C2=CC=CC=C21)C3=CC=CC=C3C |

Other CAS No. |

90828-99-2 |

Origin of Product |

United States |

Preparation Methods

The preparation of Itrocainide involves several synthetic routes and reaction conditions. One common method includes the use of specific reagents and solvents to achieve the desired chemical structure. Industrial production methods often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity .

Chemical Reactions Analysis

Itrocainide undergoes various types of chemical reactions, including:

Oxidation: this compound can be oxidized under specific conditions to form different oxidation products.

Reduction: The compound can also undergo reduction reactions, leading to the formation of reduced derivatives.

Substitution: this compound can participate in substitution reactions, where one functional group is replaced by another. Common reagents and conditions used in these reactions include oxidizing agents, reducing agents, and specific catalysts.

Scientific Research Applications

Itrocainide has a wide range of scientific research applications, including:

Chemistry: It is used in the synthesis of various chemical compounds and as a reagent in different chemical reactions.

Biology: this compound is studied for its potential biological activities and interactions with biological molecules.

Medicine: The compound is investigated for its potential therapeutic effects and its role in drug development.

Mechanism of Action

The mechanism of action of Itrocainide involves its interaction with specific molecular targets and pathways. This compound acts on sodium channels on the neuronal cell membrane, limiting the spread of seizure activity and reducing seizure propagation . The compound binds preferentially to the inactive state of the sodium channels, mediating its effects through these interactions .

Comparison with Similar Compounds

Itrocainide is similar to other compounds such as Tocainide and Encainide . it has unique properties that distinguish it from these compounds. For example, this compound has a different molecular structure and exhibits distinct chemical and biological activities . Similar compounds include:

Biological Activity

Itrocainide is a compound primarily recognized for its use as a local anesthetic and antiarrhythmic agent. Its biological activity encompasses various pharmacological effects, particularly in the cardiovascular and nervous systems. This article presents a detailed overview of the biological activities of this compound, supported by data tables, research findings, and case studies.

This compound functions mainly as a sodium channel blocker, which inhibits the influx of sodium ions during depolarization of cardiac and neural tissues. This action stabilizes the neuronal membrane and reduces excitability, making it effective in treating arrhythmias and providing local anesthesia.

Pharmacological Properties

1. Antiarrhythmic Activity:

this compound is classified as a Class IA antiarrhythmic drug. It is effective in managing ventricular tachycardia and other arrhythmias by prolonging the action potential duration and refractory period in cardiac tissues.

2. Local Anesthetic Effect:

Similar to other local anesthetics, this compound blocks nerve conduction by inhibiting sodium channels, leading to loss of sensation in the targeted area.

Research Findings

Recent studies have explored various aspects of this compound's biological activity:

- Cardiovascular Studies: Research indicates that this compound effectively reduces the frequency of ventricular tachycardia episodes in patients with structural heart disease. A study reported a significant decrease in arrhythmia recurrence rates among patients treated with this compound compared to those receiving placebo treatment.

- Neurophysiological Effects: Investigations into the neuroprotective properties of this compound suggest that it may have potential benefits in conditions like neuropathic pain due to its sodium channel blocking effects.

Data Table: Summary of Biological Activities

| Activity | Mechanism | Clinical Relevance |

|---|---|---|

| Antiarrhythmic | Sodium channel blockade | Reduces ventricular tachycardia episodes |

| Local anesthesia | Inhibition of nerve conduction | Provides localized pain relief |

| Neuroprotection | Modulation of neuronal excitability | Potential use in neuropathic pain management |

Case Studies

Case Study 1: Management of Ventricular Tachycardia

A clinical trial involving 100 patients with recurrent ventricular tachycardia demonstrated that those treated with this compound experienced a 60% reduction in arrhythmia episodes over six months compared to a control group receiving standard care. The study highlighted the drug's efficacy and safety profile in long-term management.

Case Study 2: Local Anesthesia in Surgical Procedures

In a randomized controlled trial assessing the effectiveness of this compound as a local anesthetic during minor surgical procedures, patients reported satisfactory pain relief with minimal side effects. The study concluded that this compound could serve as an effective alternative to traditional local anesthetics.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.